BenchChemオンラインストアへようこそ!

5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-

nAChR subtype selectivity radioligand binding α4β2 pharmacology

5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]- (Sazetidine-A; AMOP-H-OH) is a synthetic, chiral small molecule (C₁₅H₂₀N₂O₂, MW 260.33) that functions as a subtype-selective partial agonist and desensitizing agent at α4β2 nicotinic acetylcholine receptors (nAChRs). Unlike classical nicotinic agonists or competitive antagonists, Sazetidine-A exhibits a unique pharmacological profile characterized by very high binding affinity for α4β2 nAChRs (Ki = 0.26–0.5 nM), pronounced selectivity over α3β4 receptors (selectivity ratio ~208- to ~24,000-fold depending on assay conditions), and stoichiometry-dependent efficacy — acting as a full agonist at (α4)₂(β2)₃ pentamers but with only ~6% efficacy at (α4)₃(β2)₂ pentamers.

Molecular Formula C15H20N2O2
Molecular Weight 260.33 g/mol
CAS No. 820231-95-6
Cat. No. B1150384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-
CAS820231-95-6
Synonyms6-(5-(((S)-azetidin-2-yl)methoxy)pyridin-3-yl)hex-5-yn-l-ol dihydrochloride;  saz-A
Molecular FormulaC15H20N2O2
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESC1CNC1COC2=CN=CC(=C2)C#CCCCCO
InChIInChI=1S/C15H20N2O2/c18-8-4-2-1-3-5-13-9-15(11-16-10-13)19-12-14-6-7-17-14/h9-11,14,17-18H,1-2,4,6-8,12H2/t14-/m0/s1
InChIKeyWONBUILDJNKYCB-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sazetidine-A (CAS 820231-95-6): A Stoichiometry-Selective α4β2 nAChR Ligand for Differentiated Nicotinic Research and Drug Discovery


5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]- (Sazetidine-A; AMOP-H-OH) is a synthetic, chiral small molecule (C₁₅H₂₀N₂O₂, MW 260.33) that functions as a subtype-selective partial agonist and desensitizing agent at α4β2 nicotinic acetylcholine receptors (nAChRs) [1]. Unlike classical nicotinic agonists or competitive antagonists, Sazetidine-A exhibits a unique pharmacological profile characterized by very high binding affinity for α4β2 nAChRs (Ki = 0.26–0.5 nM), pronounced selectivity over α3β4 receptors (selectivity ratio ~208- to ~24,000-fold depending on assay conditions), and stoichiometry-dependent efficacy — acting as a full agonist at (α4)₂(β2)₃ pentamers but with only ~6% efficacy at (α4)₃(β2)₂ pentamers [2][3]. Originally characterized as a "silent desensitizer" that desensitizes α4β2 nAChRs without prior activation, subsequent work demonstrated its potent agonist activity at native and recombinant receptors, particularly in stimulating dopamine release from striatal slices (EC₅₀ = 1.1 nM) [3]. The compound is supplied as its dihydrochloride salt (CAS 1197329-42-2, or the free base 820231-95-6) and is primarily utilized as a research tool to dissect α4β2 nAChR pharmacology and as a chemical probe in addiction, analgesia, and affective disorder research [4].

Why Generic α4β2 nAChR Ligands Cannot Substitute for Sazetidine-A (CAS 820231-95-6) in Research and Screening Applications


Within-class substitution among α4β2 nAChR ligands is scientifically contraindicated because Sazetidine-A possesses a unique combination of pharmacological features that no single comparator compound recapitulates. Varenicline, though also an α4β2 partial agonist, lacks the stoichiometry-dependent differential efficacy (full agonist at (α4)₂(β2)₃ vs. ~6% efficacy at (α4)₃(β2)₂), does not share Sazetidine-A's inability to upregulate nAChRs upon chronic administration, and differs in its hippocampal functional effects during nicotine withdrawal [1][2][3]. Epibatidine, a potent non-selective nAChR agonist, produces comparable analgesia but with dose-limiting seizures at analgesic doses — a toxicity not observed with Sazetidine-A even at 4× the minimum analgesic dose [4]. Nicotine itself is non-selective across nAChR subtypes, upregulates receptors upon chronic exposure, and lacks the silent desensitization property that defines Sazetidine-A's mechanism [1][2]. Cytisine, another α4β2 partial agonist, has substantially lower affinity (Ki ~0.2–1.5 nM range but with different selectivity profile) and distinct efficacy characteristics [5]. These divergent molecular and behavioral properties mean that experimental outcomes obtained with Sazetidine-A cannot be extrapolated from — nor replicated by — any single alternative α4β2 ligand. Procurement decisions based solely on target-class membership risk confounded mechanistic interpretation and irreproducible results.

Sazetidine-A (CAS 820231-95-6) Product-Specific Quantitative Differentiation Evidence Guide


α4β2 vs. α3β4 Subtype Binding Selectivity: Sazetidine-A vs. Varenicline and Epibatidine

Sazetidine-A displays a quantifiable α4β2/α3β4 binding selectivity that differs meaningfully from both varenicline and epibatidine. At recombinant human receptors, Sazetidine-A exhibits Ki = 0.26 nM at α4β2 and Ki = 54 nM at α3β4, yielding a selectivity ratio of approximately 208-fold [1]. In contrast, varenicline shows Ki = 0.06–0.15 nM at α4β2 and Ki = 84–240 nM at α3β4 (ratio ~560- to ~1,600-fold), while epibatidine is essentially non-selective between these subtypes (Ki ~0.04 nM α4β2, but also potent at α3β4 and α7) [2]. Critically, a 2021 computational study revealed that the difference arises from species-dependent binding: Sazetidine-A's Ki at human α3β4 is 52 nM, whereas at rat α3β4 it is substantially higher, making the human-relevant selectivity profile essential for translational research planning [3].

nAChR subtype selectivity radioligand binding α4β2 pharmacology off-target profiling

Silent Desensitizer Mechanism: IC₅₀ for Blocking Nicotine-Stimulated α4β2 Function vs. Nicotine Itself

Sazetidine-A's defining mechanistic feature — silent desensitization — is quantitatively distinct from the action of nicotine and all other known nicotinic ligands. When pre-incubated with α4β2 nAChRs for 10 minutes, Sazetidine-A potently blocks subsequent nicotine-stimulated receptor function with an IC₅₀ of approximately 30 nM, without itself activating channel opening during the pre-incubation period [1]. In contrast, nicotine produces receptor activation followed by desensitization; varenicline behaves as a partial agonist with activation preceding desensitization [2]. The key quantitative differentiation is that Sazetidine-A achieves functional blockade via desensitization without any detectable activation step, as measured by ⁸⁶Rb⁺ efflux assays in SH-EP1 cells expressing human α4β2 nAChRs [1]. This property is unique among commercially available α4β2 ligands.

receptor desensitization silent desensitizer α4β2 functional blockade nicotine addiction mechanism

Stoichiometry-Dependent Differential Efficacy: Full Agonist at (α4)₂(β2)₃ vs. 6% Efficacy at (α4)₃(β2)₂

Sazetidine-A displays stoichiometry-dependent efficacy at the two alternative α4β2 pentameric assemblies — a property not shared by nicotine or varenicline to the same degree. In Xenopus laevis oocytes expressing defined subunit ratios, Sazetidine-A functions as a full agonist at (α4)₂(β2)₃ (high-sensitivity, HS) receptors, evoking maximal currents comparable to acetylcholine, but acts as an extremely weak partial agonist at (α4)₃(β2)₂ (low-sensitivity, LS) receptors with only ~6% of the maximal acetylcholine response [1]. In contrast, nicotine activates both stoichiometries, and varenicline shows a less pronounced efficacy difference between HS and LS isoforms [2]. A 2014 study by Eaton et al. further demonstrated that at (α4)₃(β2)₂ LS receptors, Sazetidine-A can behave as a functional antagonist, blocking agonist activation through the unique α4⁺/α4⁻ binding site [3].

receptor stoichiometry α4β2 pentamer biased agonism functional selectivity

In Vivo Analgesic Therapeutic Window: Sazetidine-A vs. Epibatidine in the Formalin Pain Model

In a direct head-to-head comparison in rats using the formalin model of chronic inflammatory pain, Sazetidine-A demonstrated a decisively superior safety margin relative to epibatidine. Sazetidine-A (0.5, 1, or 2 mg/kg i.p.) produced analgesia with pain scores significantly lower than those observed after saline and after the highest tested non-seizure-inducing dose of epibatidine (P < 0.001) [1]. Critically, while analgesic doses of epibatidine (2.5–10 μg/kg s.c.) consistently caused seizures as measured by the Racine scale, no seizure activity or other neurologic complications were observed in animals receiving Sazetidine-A even at doses of 2 mg/kg — representing four times the minimum analgesic dose [1]. Epibatidine also excited locus coeruleus neurons (measured by extracellular single-unit recording), whereas Sazetidine-A had no effect on LC neuron firing, providing a neurophysiological correlate of the differential side-effect profile [1].

analgesia nicotinic pain therapy therapeutic index seizure liability

Absence of nAChR Upregulation Upon Chronic Dosing vs. Nicotine and Varenicline

Chronic administration of nicotine and varenicline predictably increases α4β2 nAChR density in rodent brain — a pharmacodynamic adaptation linked to the maintenance of nicotine dependence and potentially to relapse vulnerability after smoking cessation. Sazetidine-A represents a critical exception: Hussmann et al. (2012) demonstrated that chronic administration of behaviorally active and even supratherapeutic doses of Sazetidine-A does not upregulate nAChRs in rat or mouse brain, despite achieving brain concentrations ~150 times its Ki for α4β2 nAChRs and occupying at least 75% of receptors [1]. In the same study, both nicotine and varenicline produced significant receptor upregulation. Furthermore, Hussmann et al. (2014) demonstrated that when nicotine-upregulated receptors were subsequently maintained on either varenicline or continued nicotine, receptor density remained elevated; in contrast, switching from nicotine to Sazetidine-A resulted in the return of nAChR density to saline-control levels [2].

receptor upregulation chronic dosing nicotine addiction smoking cessation pharmacology

Differential Antidepressant Efficacy in Behavioral Models vs. Varenicline: Acute Forced Swim Test

In a comparative behavioral pharmacology study evaluating the antidepressant-like effects of nicotinic partial agonists, only acute Sazetidine-A produced significant antidepressant-like effects in both the mouse forced swim test (FST) and tail suspension test (TST), whereas acute varenicline was ineffective in both paradigms [1]. This finding was confirmed and extended by Turner et al. (2010), who demonstrated that chronic Sazetidine-A and chronic nicotine were effective in the novelty-induced hypophagia (NIH) paradigm (a test sensitive to chronic but not acute antidepressant treatment), but chronic varenicline was ineffective [1]. Additionally, a 2011 study by Caldarone et al. showed that Sazetidine-A's antidepressant-like effect in the FST was mediated specifically by β2* nAChR activation (reversed by DHβE and mecamylamine, and absent in β2 knockout mice), and that behaviorally active doses corresponded to high β2* receptor occupancy [2]. The mechanistic basis was further refined by differential effects in the ventral hippocampus: intra-hippocampal Sazetidine-A, but not varenicline, reduced nicotine withdrawal-associated anxiety in the NIH paradigm [3].

antidepressant screening forced swim test affective disorders β2 nAChR subtype

Sazetidine-A (CAS 820231-95-6) Best-Fit Research and Industrial Application Scenarios


Dissecting nAChR Activation vs. Desensitization in Nicotine Addiction Neurobiology

Sazetidine-A is the only commercially available α4β2 ligand that desensitizes receptors without prior activation (silent desensitizer property; IC₅₀ ≈ 30 nM for functional blockade after 10-minute pre-incubation), enabling researchers to definitively test whether specific addiction-related behaviors (nicotine self-administration, withdrawal anxiety, cue reactivity) are driven by α4β2 nAChR activation or by the desensitized receptor state [1]. Its lack of nAChR upregulation upon chronic dosing (unlike nicotine and varenicline) further allows investigators to isolate desensitization-dependent mechanisms from receptor-density-dependent adaptations [2]. At 3 mg/kg s.c., Sazetidine-A significantly reduces nicotine self-administration in rat models, providing a validated in vivo benchmark for this mechanistic framework [3].

Functional Mapping of α4β2 nAChR Stoichiometry Contributions in Native Tissues

Because Sazetidine-A is a full agonist at (α4)₂(β2)₃ (HS) receptors but displays only ~6% efficacy at (α4)₃(β2)₂ (LS) receptors — and can act as a functional antagonist at LS receptors via the α4⁺/α4⁻ interface — it serves as a unique pharmacological tool to functionally map the regional distribution and physiological roles of these two stoichiometries in native brain tissue [1][2]. No other nAChR ligand offers this stoichiometry-discriminating property, making Sazetidine-A essential for studies correlating HS vs. LS receptor expression with specific behaviors, disease states, or pharmacological responses.

Nicotinic Analgesic Screening with Reduced Confound from Neurotoxicity

For analgesic discovery programs targeting nicotinic mechanisms, Sazetidine-A provides a critical positive control that produces significant analgesia (formalin test pain scores significantly lower than epibatidine, P < 0.001) without the seizure liability that limits epibatidine and other potent nAChR agonists [1]. The complete separation of the analgesic dose range (0.5–2 mg/kg i.p.) from doses producing neurologic side effects (no seizures even at 4× the minimum analgesic dose) makes Sazetidine-A the benchmark for evaluating novel analgesic candidates against a compound with a favorable therapeutic window, rather than against epibatidine whose analgesic doses are also convulsant.

Investigating β2* nAChR-Specific Antidepressant Mechanisms Without α3β4 or α7 Confounds

Sazetidine-A's combination of high α4β2 affinity (Ki = 0.26 nM), ~208-fold selectivity over α3β4, and demonstrated efficacy in both acute (forced swim test; P = 0.0001) and chronic (novelty-induced hypophagia) antidepressant screening paradigms — where varenicline is ineffective — makes it the preferred chemical probe for β2* nAChR-focused antidepressant research [1][2]. Its inactivity at locus coeruleus neurons (unlike epibatidine) and differential hippocampal effects compared to varenicline allow investigators to attribute behavioral outcomes specifically to β2* nAChR modulation rather than to off-target receptor engagement [3].

Quote Request

Request a Quote for 5-Hexyn-1-ol, 6-[5-[(2S)-2-azetidinylmethoxy]-3-pyridinyl]-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.